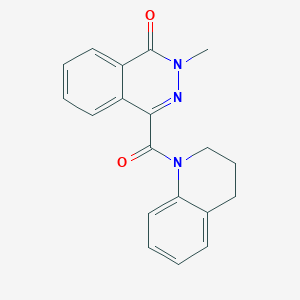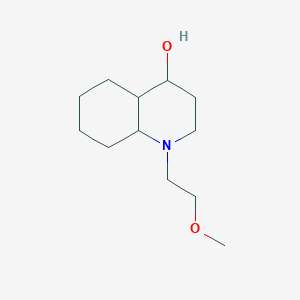![molecular formula C17H12N4O B11073979 4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine](/img/structure/B11073979.png)
4-[3-(furan-2-yl)-5-phenyl-4H-1,2,4-triazol-4-yl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE is a heterocyclic compound that features a unique combination of furan, phenyl, triazole, and pyridine rings. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its potential biological activities and versatile chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones under acidic or basic conditions.
Attachment of the Furan and Phenyl Groups: The furan and phenyl groups can be introduced via condensation reactions, such as the Knoevenagel condensation, using furfural and benzaldehyde derivatives.
Formation of the Pyridine Ring: The final step involves the formation of the pyridine ring through cyclization reactions involving suitable precursors like β-diketones or β-ketoesters.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Catalysts and solvents are chosen to enhance reaction efficiency and selectivity.
Chemical Reactions Analysis
Types of Reactions
4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate to introduce oxygen-containing functional groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert certain functional groups to their corresponding reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can be performed to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the functional groups present on the compound.
Comparison with Similar Compounds
Similar Compounds
4-(2-Furyl)-1,4-dihydronicotinonitriles: These compounds share the furan and pyridine rings and exhibit similar biological activities.
Nicotinonitrile-Furan Hybrids: These hybrids combine nicotinonitrile and furan moieties, showing hypoglycemic and other biological activities.
Tri-2-furylphosphine: Contains the furan ring and is used in organic synthesis and catalysis.
Uniqueness
4-[3-(2-FURYL)-5-PHENYL-4H-1,2,4-TRIAZOL-4-YL]PYRIDINE is unique due to its specific combination of furan, phenyl, triazole, and pyridine rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C17H12N4O |
|---|---|
Molecular Weight |
288.30 g/mol |
IUPAC Name |
4-[3-(furan-2-yl)-5-phenyl-1,2,4-triazol-4-yl]pyridine |
InChI |
InChI=1S/C17H12N4O/c1-2-5-13(6-3-1)16-19-20-17(15-7-4-12-22-15)21(16)14-8-10-18-11-9-14/h1-12H |
InChI Key |
ZNQINHBAYPDXRC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(N2C3=CC=NC=C3)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


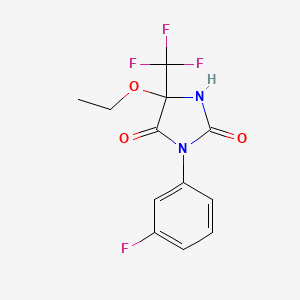
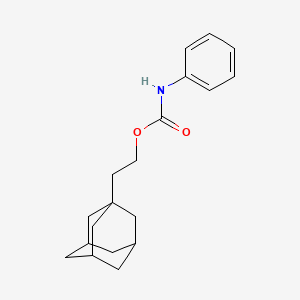
![10'-propyl-5',6',7',8'-tetrahydrospiro[cyclohexane-1,2'-[1,3,10]triaza[4a,8](methanoiminomethano)quinazolin]-4'(3'H)-one](/img/structure/B11073906.png)
![2-amino-4-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-5-oxo-1-[5-(propan-2-ylsulfanyl)-1,3,4-thiadiazol-2-yl]-1,4,5,6,7,8-hexahydroquinoline-3-carbonitrile](/img/structure/B11073919.png)
![(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-2-(pyrrolidin-1-ylcarbonyl)prop-2-enenitrile](/img/structure/B11073924.png)
![benzyl 4-(3-methoxyphenyl)-1,3-dioxo-2-phenyloctahydropyrrolo[3,4-a]pyrrolizine-8a(6H)-carboxylate](/img/structure/B11073927.png)
![2-[3-(2-chlorobenzyl)-1-(4-methoxyphenyl)-5-oxo-2-thioxoimidazolidin-4-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B11073939.png)
![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-ethyl-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11073953.png)
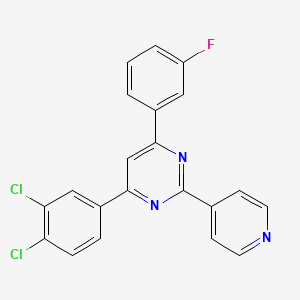
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B11073968.png)
![2-{4-[(Methylethyl)amino]phenyl}-2-hydrobenzotriazol-1-ol](/img/structure/B11073973.png)
![2-amino-4-(1H-indol-3-yl)-7-methyl-5-oxo-4H,5H-pyrano[4,3-b]pyran-3-carbonitrile](/img/structure/B11073975.png)
